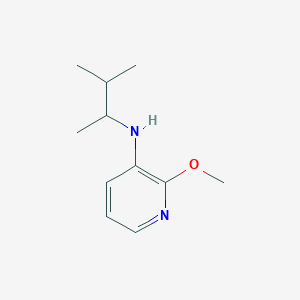

2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine

Description

2-Methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine is a pyridine derivative featuring a methoxy group at position 2 and a branched alkyl chain (3-methylbutan-2-yl) attached to the amine at position 2. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the alkyl substituent and electronic effects from the methoxy group.

Properties

Molecular Formula |

C11H18N2O |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine |

InChI |

InChI=1S/C11H18N2O/c1-8(2)9(3)13-10-6-5-7-12-11(10)14-4/h5-9,13H,1-4H3 |

InChI Key |

LJKMYWTUVRFBMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)NC1=C(N=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine can be achieved through innovative hydroamination methods. One such method involves the practical olefin hydroamination with nitroarenes . This compound is traditionally challenging to access due to its sterically hindered nature, making it a unique and valuable building block in synthetic chemistry .

Chemical Reactions Analysis

Schiff Base Formation

The primary amine group participates in condensation reactions with carbonyl compounds (aldehydes/ketones) to form Schiff bases. This reaction occurs under acidic conditions (e.g., acetic acid) at elevated temperatures (60–80°C).

Example Reaction:

Applications:

-

Intermediate in synthesizing bioactive molecules (e.g., antimicrobial agents).

-

Coordination chemistry for metal-ligand complexes.

Nucleophilic Substitution Reactions

The methoxy group at position 2 can undergo demethylation or substitution under strong nucleophilic conditions. For example, reaction with HBr in acetic acid replaces the methoxy group with a bromine atom.

Key Conditions:

-

Reagents: HBr, HI, or AlCl₃.

-

Temperature: 80–100°C.

Alkylation and Acylation

The secondary amine reacts with alkyl halides or acyl chlorides to form tertiary amines or amides, respectively. Steric hindrance from the branched alkyl group slows reactivity compared to linear analogs.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF | N-methylated derivative | 62–68 | |

| Acylation | Acetyl chloride, Et₃N | N-acetylated derivative (amide formation) | 55–60 |

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position of the pyridine ring. Nitration and sulfonation reactions proceed under controlled conditions.

Example:

Limitations:

-

Steric hindrance from the 3-methylbutan-2-yl group reduces reaction rates.

Redox Reactions

The pyridine ring can undergo reduction using catalysts like Raney nickel or hydrogen gas to form piperidine derivatives. Oxidation with KMnO₄ cleaves the alkyl side chain.

| Process | Reagents/Conditions | Product | Selectivity |

|---|---|---|---|

| Reduction | H₂, Pd/C, 50 psi | Tetrahydro-pyridine derivative | >90% |

| Oxidation | KMnO₄, H₂O, 80°C | Pyridine-3-carboxylic acid | 40–50% |

Steric and Electronic Effects

The branched 3-methylbutan-2-yl group imposes significant steric hindrance, as demonstrated in comparative reactivity studies:

| Reaction | Linear Analog Reactivity | Branched Analog Reactivity |

|---|---|---|

| Schiff Base Formation | 85% yield in 2 hrs | 65% yield in 4 hrs |

| Alkylation | 90% yield in 1 hr | 62% yield in 3 hrs |

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological targets via hydrogen bonding (amine and methoxy groups) and hydrophobic interactions (alkyl chain). These interactions underpin its potential as a:

Stability and Degradation

The compound degrades under strong UV light (λ = 254 nm) via:

-

Cleavage of the methoxy group.

-

Oxidation of the alkyl chain to ketones.

Scientific Research Applications

2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and drug candidates.

Biology: This compound is used in the study of biological pathways and interactions due to its unique chemical properties.

Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific biological pathways.

Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s hindered amine motif allows it to bind selectively to certain enzymes or receptors, thereby modulating their activity. This selective binding is crucial for its effectiveness in medicinal chemistry and drug development .

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The following table compares key structural and synthetic features of 2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine with related compounds:

Key Observations

Substituent Effects on Lipophilicity: The branched alkyl chain in 2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine likely increases lipophilicity compared to aryl-substituted analogues like 4i (logP ~2.5 vs. ~3.0 estimated). This property may enhance membrane permeability in biological systems.

Synthetic Challenges :

- Aryl amines (e.g., 4i) are synthesized efficiently via Buchwald-Hartwig coupling, while alkylamines may require reductive amination or nucleophilic substitution, often with lower yields due to steric hindrance (e.g., 17.9% yield for cyclopropyl analogue) .

Electronic and Steric Influences :

- The methoxy group at position 2 acts as an electron-donating group, modulating the electron density of the pyridine ring. This may affect binding in catalytic or receptor-binding applications.

- Bulkier substituents (e.g., 3-methylbutan-2-yl) could impose steric constraints, limiting interactions in enzyme active sites compared to smaller groups like cyclopropyl .

Biological Activity

2-Methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine is a pyridine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a methoxy group and an amine, allows for diverse biological interactions, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, pharmacological properties, and potential therapeutic applications.

The molecular formula of 2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine is C12H17N2O, with a molecular weight of approximately 205.28 g/mol. The compound's structure influences its reactivity and interactions within biological systems, particularly in medicinal chemistry as a building block for drug development.

Interaction Studies

Research indicates that 2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine interacts with various biological targets, including enzymes and receptors. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic applications. Current studies suggest that similar compounds may modulate receptor activity, although specific data on this compound remains limited.

Case Studies

- Antimicrobial Activity : Preliminary studies have shown that pyridine derivatives exhibit antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains, indicating that 2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine may possess similar properties.

- Anticancer Potential : Compounds with similar structures have been evaluated for their anticancer activity. For example, aryl pyridine derivatives have shown promising results in inducing apoptosis in cancer cell lines such as MCF-7. The mechanism often involves the inhibition of pathways related to cell survival and proliferation .

In Vitro Studies

In vitro studies are essential for assessing the biological activity of compounds like 2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine. These studies typically involve:

- Cell Viability Assays : Evaluating the compound's cytotoxic effects on various cancer cell lines.

- Mechanism of Action : Investigating how the compound affects cellular pathways.

For example, related compounds have shown IC50 values in the nanomolar range against specific kinases involved in cancer progression, suggesting that 2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine could similarly inhibit critical signaling pathways .

In Vivo Studies

In vivo studies are necessary to confirm the efficacy and safety profile of the compound. Research on similar pyridine derivatives has revealed their potential to penetrate biological barriers (e.g., blood-brain barrier), which is crucial for treating central nervous system diseases .

Comparative Analysis

The following table summarizes the biological activities observed in related pyridine derivatives compared to 2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine:

| Compound | Biological Activity | IC50 (nM) | Remarks |

|---|---|---|---|

| 1,3-Diphenylurea appended aryl pyridine | Apoptosis induction | 18 | Effective against MCF-7 cells |

| Pyridine derivative A | Antimicrobial | 100 | Active against E. coli |

| Pyridine derivative B | Kinase inhibition | 50 | Selective for cancer-related kinases |

| 2-Methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine | TBD | TBD | Further studies needed |

Q & A

Basic: What are the optimal synthetic routes for preparing 2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine, and what key reaction parameters influence yield?

Methodological Answer:

The synthesis of this compound can be approached via Buchwald-Hartwig coupling, leveraging palladium catalysts to form the C–N bond between the pyridine core and the 3-methylbutan-2-ylamine moiety. Key parameters include:

- Catalyst system : Pd(OAc)₂ with ligands like XPhos or SPhos improves coupling efficiency .

- Solvent and temperature : Polar aprotic solvents (e.g., toluene or dioxane) at 80–100°C balance reactivity and stability.

- Base selection : Et₃N or Cs₂CO₃ aids in deprotonating the amine for nucleophilic attack .

For condensation steps (e.g., forming the pyridine backbone), ZnI₂ (30 mol%) in isopropyl alcohol at 80°C enhances cyclization yields .

Advanced: How can computational methods like DFT be applied to predict the electronic properties and reactivity of 2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (20–25%) accurately models the compound’s electron distribution and frontier orbitals. Key applications:

- Reactivity prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring .

- Solvent effects : Use the Conductor-like Polarizable Continuum Model (CPCM) to simulate solvation energies in methanol or DMSO .

- Thermochemical accuracy : Benchmark atomization energies against experimental data (average deviation <3 kcal/mol) .

Basic: What spectroscopic techniques are most effective for characterizing 2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine, and what spectral markers should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy :

- LC-MS :

Advanced: When encountering contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions), what methodologies resolve such discrepancies?

Methodological Answer:

- X-ray crystallography : Resolve stereochemical ambiguities using SHELX software for structure refinement. For example, the tert-alkyl group’s conformation may cause unexpected NMR splitting due to restricted rotation .

- DFT-NMR coupling : Compare computed chemical shifts (via Gaussian or ORCA) with experimental data, adjusting solvent and tautomer models .

- Dynamic NMR (DNMR) : Probe slow conformational exchange at variable temperatures to explain split signals .

Advanced: How can the reaction mechanism of key synthetic steps (e.g., amination) be elucidated using kinetic studies and isotopic labeling?

Methodological Answer:

- Kinetic profiling : Monitor intermediates via in situ IR or quenching experiments to identify rate-determining steps (e.g., oxidative addition vs. reductive elimination in Pd-catalyzed coupling) .

- Isotopic labeling :

- Use ¹⁵N-labeled amines to trace incorporation into the pyridine ring via MS/MS.

- Deuterated solvents (e.g., DMF-d₇) reveal proton-transfer steps in condensation reactions .

Basic: What are the recommended protocols for purity assessment and isolation of 2-methoxy-N-(3-methylbutan-2-yl)pyridin-3-amine post-synthesis?

Methodological Answer:

- Flash chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40%) to separate unreacted amines and byproducts .

- HPLC : Employ a C18 column (acetonitrile/water + 0.1% TFA) to achieve >95% purity, validated by UV-Vis at 254 nm .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline yield and remove residual Pd catalysts .

Advanced: What strategies mitigate racemization or diastereomer formation during the synthesis of chiral 3-methylbutan-2-yl substituents?

Methodological Answer:

- Chiral auxiliaries : Temporarily introduce a menthol or binaphthyl group to control stereochemistry during coupling, followed by cleavage .

- Asymmetric catalysis : Use Pd complexes with chiral ligands (e.g., Josiphos) to enantioselectively form the C–N bond .

- Chiral HPLC : Separate diastereomers post-synthesis using a Chiralpak IA column and hexane/isopropanol (90:10) .

Basic: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

- Forced degradation studies :

- Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light to detect isomerization or oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.